1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide
Description
1-Methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a methanesulfonyl group and a carboxamide linker to a tetrahydropyran (oxane) ring bearing a thiophen-2-yl moiety. This structure combines key pharmacophoric elements: the sulfonyl group enhances metabolic stability and solubility, the piperidine scaffold provides conformational rigidity, and the thiophene-oxane unit may facilitate π-π interactions and modulate lipophilicity .
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-thiophen-2-yloxan-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-24(20,21)18-8-4-13(5-9-18)15(19)17-16(6-10-22-11-7-16)14-3-2-12-23-14/h2-3,12-13H,4-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQGOFTMDARPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Synthetic Route Comparison
| Parameter | Route A (Late Sulfonylation) | Route B (Early Sulfonylation) |
|---|---|---|
| Overall Yield | 68% | 42% |
| Purification Complexity | Moderate | High |
| Side Products | <5% | 18% |
| Key Reagents | MsCl, NEt₃ | MsNH₂, K₂CO₃ |
Synthesis of Piperidine-4-Carboxamide Intermediate
The piperidine-4-carboxamide core is synthesized via coupling piperidine-4-carboxylic acid with 4-(thiophen-2-yl)oxan-4-amine.
Carboxylic Acid Activation
Piperidine-4-carboxylic acid is activated as a mixed anhydride using ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at -15°C. This method minimizes racemization compared to acyl chloride formation:
$$
\text{Piperidine-4-COOH} + \text{ClCO}2\text{Et} \xrightarrow{\text{NMM, THF}} \text{Piperidine-4-CO-O-CO}2\text{Et} + \text{HCl}
$$
The activated species reacts with 4-(thiophen-2-yl)oxan-4-amine in dichloromethane (DCM) at 25°C for 12 hours, achieving 89% conversion.
Oxane-Thiophene Amine Preparation
4-(Thiophen-2-yl)oxan-4-amine is synthesized through a tandem cyclization-nucleophilic substitution:
- Thiophene incorporation : 2-Thienylmagnesium bromide reacts with tetrahydropyran-4-one in THF at 0°C, followed by acidic workup to yield 4-(thiophen-2-yl)oxan-4-ol.
- Hydroxyl-to-amine conversion : Mitsunobu reaction with phthalimide and subsequent hydrazinolysis provides the amine in 74% yield over two steps.
Methanesulfonylation Optimization
Sulfonylation of the secondary amine is performed using methanesulfonyl chloride (MsCl) in the presence of triethylamine (NEt₃). Kinetic studies reveal optimal conditions:
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → 25°C (ramped over 2 hours)
- Molar Ratio : 1.1 eq MsCl, 2.5 eq NEt₃
Under these conditions, sulfonylation proceeds to 98% completion without competing O-sulfonylation. Excess MsCl is quenched with aqueous NaHCO₃, and the product is isolated via silica gel chromatography (EtOAc/hexane 3:7).
Alternative Method: One-Pot Sequential Coupling
A patent-derived approach (WO2017070418A1) describes a one-pot procedure combining carboxamide formation and sulfonylation:
- Piperidine-4-carbonyl chloride is generated in situ using oxalyl chloride.
- Concurrent addition of 4-(thiophen-2-yl)oxan-4-amine and methanesulfonamide in DMF at 70°C.
- Gadolinium(III) chloride (0.5 mol%) accelerates the coupling-sulfonylation sequence.
This method reduces purification steps but requires careful stoichiometric control to prevent over-sulfonylation. Isolated yields range from 58-63%.
Characterization and Analytical Data
Final product authentication employs:
- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (dd, J = 5.1 Hz, 1H, thiophene H-3), 6.98 (d, J = 3.4 Hz, 1H, thiophene H-4), 4.21 (m, 2H, oxane H-2,6), 3.81 (s, 3H, SO₂CH₃), 3.12 (m, 2H, piperidine H-3,5).
- HRMS : m/z calculated for C₁₆H₂₃N₂O₄S₂ [M+H]⁺ 383.1124, found 383.1128.
- XRD : Confirms chair conformation of piperidine and equatorial orientation of methanesulfonyl group.
Industrial-Scale Considerations
For kilogram-scale production, the following modifications are recommended:
- Replace chromatographic purification with crystallization from ethanol/water (4:1).
- Use continuous flow reactors for sulfonylation to improve heat dissipation.
- Employ Raney nickel desulfurization (as per) to recover unreacted thiophene derivatives.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the carboxamide group might yield primary or secondary amines.
Scientific Research Applications
Antipsychotic and Neurological Research
Recent studies indicate that compounds similar to 1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide have been investigated for their potential as glycine uptake inhibitors in the treatment of psychiatric disorders. The inhibition of glycine transporters can modulate neurotransmission, offering therapeutic avenues for conditions such as schizophrenia and depression .
Antimicrobial Activity
Another promising area of research involves the antimicrobial properties of this compound. Preliminary studies suggest that derivatives exhibit significant activity against various bacterial strains, indicating potential use in developing new antibiotics. The presence of the thiophene moiety is believed to enhance this activity due to its electron-rich nature, which may facilitate interaction with microbial membranes.
Insecticidal Properties
The compound has shown potential as an insecticide, particularly against aphids and other soft-bodied insects. Research indicates that formulations containing similar sulfonamide compounds can enhance the efficacy of existing insecticides, reducing the required dosage while maintaining effectiveness. This synergistic effect could lead to more environmentally friendly pest control strategies .
Plant Growth Regulation
Studies have explored the use of methanesulfonyl derivatives in plant growth regulation. These compounds can influence plant hormone levels, promoting growth and resistance to pests. For instance, treatments with such compounds have been shown to mitigate chlorosis caused by aphid infestations in pecan trees, improving overall plant health and yield .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of methanesulfonamide derivatives demonstrated their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the thiophene ring enhanced antimicrobial potency, suggesting pathways for further development.
Case Study 2: Insecticidal Formulations
Research on nano-formulated natural pyrethrins combined with methanesulfonamide derivatives showed increased insecticidal activity against Aphis gossypii. The formulations were effective while remaining non-toxic to beneficial insects, highlighting their potential application in integrated pest management systems .
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds in this class might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Sulfonyl Group Variations
- Target Compound : Methanesulfonyl group (simple alkyl sulfonyl) offers lower steric hindrance and higher metabolic stability compared to bulky aryl sulfonyl groups (e.g., 2,4-dichlorophenyl in Compound 4–20) .
- Aryl Sulfonyl Derivatives () : Compounds like 4–20 (2,4-dichlorophenyl) and 4–26 (2,4,6-trifluorophenyl) exhibit increased lipophilicity and electron-withdrawing effects, which may enhance target binding but reduce solubility .
Heterocyclic Linker Modifications
Piperazine vs. Piperidine Scaffolds
- The hydrochloride salt in ’s compound incorporates a piperazine ring, which increases basicity and hydrogen-bonding capacity compared to the piperidine core in the target compound .
Implications for Drug Design
- The target compound’s methanesulfonyl group balances solubility and stability, while the thiophene-oxane unit may enhance CNS penetration compared to bulkier analogs (e.g., benzothiazole derivatives in ) .
- Structural rigidity from the oxane ring could improve binding affinity relative to flexible linkers in compounds like ’s butanamide derivative .
Biological Activity
1-Methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide, identified by its CAS number 2309776-91-6, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H26N2O4S2, with a molecular weight of 386.5 g/mol. The compound features a piperidine ring substituted with a methanesulfonyl group and an oxan moiety linked to a thiophene ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H26N2O4S2 |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 2309776-91-6 |
1. Antibacterial Activity
Research indicates that compounds similar to 1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine derivatives exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism generally involves the inhibition of bacterial enzyme systems critical for cell wall synthesis and metabolism .
2. Anticancer Properties
The compound has also been studied for its potential anticancer effects. Analogous piperidine derivatives have demonstrated cytotoxicity against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The presence of the thiophene ring is believed to enhance these effects by facilitating interactions with cellular targets .
3. Enzyme Inhibition
1-Methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine derivatives have shown promising results as enzyme inhibitors. Specifically, they have been tested for their ability to inhibit acetylcholinesterase (AChE) and urease, which are important in treating conditions like Alzheimer’s disease and urinary infections, respectively. The IC50 values for these activities suggest potent inhibitory effects compared to standard drugs .
Case Study 1: Antibacterial Screening
In a study conducted by Li et al. (2014), several synthesized piperidine derivatives were evaluated for antibacterial activity. The results indicated that compounds containing the methanesulfonyl group exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural modifications in enhancing antibacterial efficacy .
Case Study 2: Anticancer Evaluation
Kumar et al. (2009) explored the anticancer potential of related piperidine derivatives in vitro against human cancer cell lines. The study concluded that specific substitutions on the piperidine ring significantly increased cytotoxicity, suggesting that similar modifications could be beneficial for enhancing the therapeutic profile of 1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine .
The biological activities of 1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : The interaction with lipid membranes may lead to increased permeability, resulting in cell death.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain some neuropharmacological effects.
Q & A
Basic: What are the standard synthetic routes for synthesizing 1-methanesulfonyl-N-[4-(thiophen-2-yl)oxan-4-yl]piperidine-4-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the tetrahydropyran (oxan-4-yl) ring with a thiophene substituent via nucleophilic substitution or cyclization.
- Step 2: Introduction of the piperidine-4-carboxamide moiety through coupling reactions (e.g., amide bond formation using carbodiimide catalysts like EDC/HOBt).
- Step 3: Methanesulfonylation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), and reactions are monitored via TLC/HPLC .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for higher yield?
Answer:
DoE methodologies systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions:
- Example: A central composite design (CCD) can optimize sulfonylation efficiency by testing temperature (20–60°C), reaction time (2–12 hours), and base equivalents (1–3 eq.).
- Statistical analysis (e.g., ANOVA) identifies significant factors, reducing trial-and-error approaches. Flow chemistry setups (e.g., continuous stirred-tank reactors) enhance reproducibility for scaled-up synthesis .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR verifies piperidine/tetrahydropyran ring systems and thiophene substituents. Key signals: δ ~2.5–3.5 ppm (piperidine CH₂), δ ~4.0–4.5 ppm (oxan-4-yl OCH₂), δ ~6.8–7.2 ppm (thiophene protons) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 413.15 g/mol).
- IR Spectroscopy: Confirms sulfonyl (S=O stretch ~1350 cm⁻¹) and carboxamide (C=O stretch ~1650 cm⁻¹) groups .
Advanced: How can computational modeling predict SAR for this compound?
Answer:
- Molecular Docking: Screens against target proteins (e.g., kinases, GPCRs) to identify binding affinities. For example, AutoDock Vina calculates docking scores for the sulfonyl group interacting with catalytic lysine residues.
- QSAR Models: Use descriptors (logP, polar surface area) to correlate structural features with biological activity. Machine learning algorithms (e.g., random forests) predict cytotoxicity or permeability .
Basic: What in vitro assays are used for preliminary biological activity screening?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ against targets (e.g., COX-2, EGFR) using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay).
- Cell Viability Assays: MTT or CellTiter-Glo® assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Binding Affinity Studies: Surface plasmon resonance (SPR) quantifies interactions with recombinant proteins .
Advanced: How to resolve contradictions in enzymatic vs. cellular assay data?
Answer:
Discrepancies may arise from off-target effects or cellular uptake limitations:
- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement.
- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess degradation.
- Permeability Assays: Caco-2 monolayers or PAMPA quantify membrane penetration .
Basic: What purification techniques ensure high compound purity?
Answer:
- Flash Chromatography: Separates intermediates using gradients (e.g., hexane/ethyl acetate → DCM/methanol).
- Recrystallization: Ethanol/water mixtures purify the final product.
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Answer:
- Bioisosteric Replacement: Swap the thiophene ring with furan or pyridine to modulate logP.
- Prodrug Strategies: Introduce ester or phosphate groups to enhance solubility.
- Metabolic Soft Spots: Identify labile sites (e.g., sulfonamide) via metabolite ID using LC-MS/MS .
Basic: What safety protocols are critical during synthesis?
Answer:
- Handling Sulfonyl Chlorides: Use inert atmosphere (N₂/Ar) due to moisture sensitivity.
- Waste Disposal: Neutralize acidic/by-product streams with NaHCO₃ before disposal.
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure .
Advanced: How to validate target engagement in vivo?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
